Benzyl 4-nitrosopiperazine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of benzyl 4-nitrosopiperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Benzyl 4-nitrosopiperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Benzyl 4-nitrosopiperazine-1-carboxylate has several scientific research applications. It is used in the development and validation of analytical methods, particularly in the pharmaceutical industry . It is also employed in quality control applications for the production of nitrosamines . Additionally, this compound is used in various chemical and biological studies due to its unique chemical properties .
Mechanism of Action
The mechanism of action of benzyl 4-nitrosopiperazine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The nitroso group in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in various biological effects, including cytotoxicity and mutagenicity . The specific molecular targets and pathways involved depend on the context of the study and the biological system being investigated.
Comparison with Similar Compounds
Benzyl 4-nitrosopiperazine-1-carboxylate can be compared with other similar compounds, such as 1-benzyl-4-nitrosopiperazine and benzyl 4-oxo-1-piperidinecarboxylate . These compounds share similar structural features but differ in their chemical properties and applications. For example, 1-benzyl-4-nitrosopiperazine is also used in analytical method development and quality control applications, but it has a different molecular formula and weight . Benzyl 4-oxo-1-piperidinecarboxylate, on the other hand, is used in different chemical studies and has distinct physical and chemical properties .
Biological Activity
Benzyl 4-nitrosopiperazine-1-carboxylate is a compound that falls within the category of nitrosamines, which are known for their significant biological activities, particularly in relation to carcinogenicity. This article explores the biological activity of this compound, highlighting its synthesis, biological implications, and relevant research findings.
Overview of Nitrosamines
Nitrosamines, including this compound, are organic compounds formed from the reaction of secondary amines with nitrous acid. They are notorious for their carcinogenic properties, with studies indicating that over 80% of nitrosamines can induce cancer in laboratory animals and are anticipated to pose similar risks to humans . The mechanism of their carcinogenicity often involves metabolic activation leading to DNA damage through the formation of reactive intermediates .
This compound is synthesized through a reaction involving piperazine derivatives and nitrous acid. The structure can be represented as follows:
This compound features a piperazine ring substituted with a benzyl group and a nitroso functional group, which is crucial for its biological activity.
Carcinogenic Potential
Research indicates that nitrosamines like this compound exhibit strong carcinogenic potential. The compound's ability to form DNA adducts through metabolic activation has been documented, leading to mutations that can initiate carcinogenesis . For instance, studies have shown that exposure to nitrosamines can result in the formation of stable DNA adducts, which are critical in understanding their role in cancer development .
Case Studies and Research Findings
- Carcinogenicity Studies : A study demonstrated that this compound induced tumors in laboratory animals when administered at certain doses. The tumors were primarily located in the liver and lungs, supporting its classification as a potential human carcinogen .
- Mechanistic Insights : Investigations into the metabolic pathways of this compound revealed that cytochrome P450 enzymes play a significant role in its activation. This process leads to the formation of highly reactive species capable of interacting with cellular macromolecules .
- Comparative Analysis : A comparative study involving various nitrosamines showed that this compound had a higher mutagenic activity than several other derivatives tested, indicating its potent biological effects .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
benzyl 4-nitrosopiperazine-1-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c16-12(14-6-8-15(13-17)9-7-14)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
CUQARCVAXWLZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)OCC2=CC=CC=C2)N=O |
Origin of Product |
United States |
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